![molecular formula C17H9BrF2N2O4 B2489087 5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide CAS No. 850781-42-9](/img/structure/B2489087.png)
5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, including cyclocondensation and condensation reactions. For example, a series of novel derivatives can be synthesized by cyclocondensation of various carbohydrazones with thioglycolic acid in DMF, followed by condensation with substituted aromatic aldehydes in ethanol (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, is critical for confirming the geometry, conformation, and intramolecular interactions of synthesized compounds. For instance, a novel pyrazole derivative was characterized by elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and single-crystal X-ray diffraction, revealing a triclinic crystal system with specific dihedral angles indicating a twisted conformation (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with nucleophiles or electrophiles, influenced by the presence of functional groups. For example, benzo[d]isoxazoles acting as novel nucleophiles can undergo gold-catalyzed cycloaddition reactions with ynamides, demonstrating chemoselective access to polysubstituted products (Xu, Zhao, Li, & Liu, 2018).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into the synthesis of novel compounds with similar structural motifs, such as isoxazole-containing sulfonamides, reveals significant potential in antimicrobial and anti-proliferative activities. For instance, benzenesulfonamide containing isoxazole compounds have shown promising inhibitory activity against carbonic anhydrase II and VII, suggesting potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Electrochemical Properties and Applications
Studies on electropolymerizable monomers, including those with diphenylaminobenzamido groups, have demonstrated the potential for creating redox-active and electrochromic poly(amide-amine) films. This research indicates applications in electrochromic devices and possibly in energy storage, given the materials' reversible electrochemical oxidation processes (Hsiao & Wang, 2016).
Antiproliferative Properties and Drug Development
The development of compounds with the capability to inhibit tumor growth or metastasis presents another avenue for research applications. Virtual screening targeting specific receptors has led to the identification of compounds with significant anti-proliferative effects against cancer cell lines, highlighting the potential for the development of new anticancer agents (Wang et al., 2011).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N2O4/c18-10-4-9(19)5-11(20)16(10)21-17(23)12-6-14(26-22-12)8-1-2-13-15(3-8)25-7-24-13/h1-6H,7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUWSRBNENFTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=C(C=C(C=C4Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

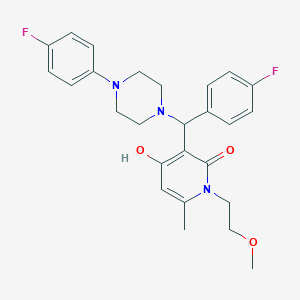
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)
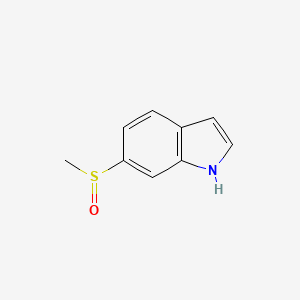

![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)
![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)
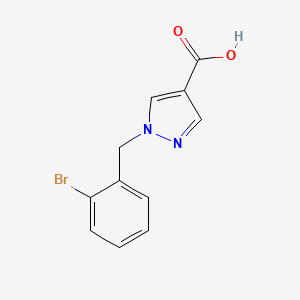
![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)
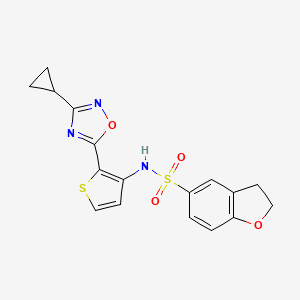
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)
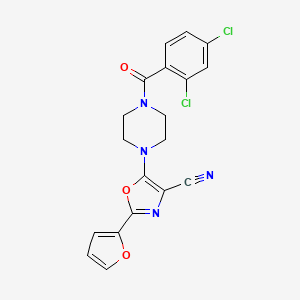
![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)
